Bienvenue dans la boutique en ligne BenchChem!

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide

Ligand Efficiency Fragment-Based Drug Discovery JNK Inhibition

N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (CAS 864858-20-8) is a synthetic, small-molecule heterocycle (C12H13N3O2S, MW 263.32) belonging to the 2-amido-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine class. The molecule incorporates a fused thiophene–tetrahydropyridine bicycle substituted with an acetyl group at the N-6 position, a cyano group at C-3, and an acetamide side-chain at C-2.

Molecular Formula C12H13N3O2S
Molecular Weight 263.32
CAS No. 864858-20-8
Cat. No. B2929616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide
CAS864858-20-8
Molecular FormulaC12H13N3O2S
Molecular Weight263.32
Structural Identifiers
SMILESCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C#N
InChIInChI=1S/C12H13N3O2S/c1-7(16)14-12-10(5-13)9-3-4-15(8(2)17)6-11(9)18-12/h3-4,6H2,1-2H3,(H,14,16)
InChIKeyWVIXRUWVRJZCBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (CAS 864858-20-8) – Procurement-Relevant Identity and Core Scaffold


N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (CAS 864858-20-8) is a synthetic, small-molecule heterocycle (C12H13N3O2S, MW 263.32) belonging to the 2-amido-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine class . The molecule incorporates a fused thiophene–tetrahydropyridine bicycle substituted with an acetyl group at the N-6 position, a cyano group at C-3, and an acetamide side-chain at C-2. Compounds built on this scaffold have been explored as inhibitors of c-Jun N-terminal kinases (JNK2/3) and apurinic/apyrimidinic endonuclease 1 (APE1), among other targets [1]. Its relatively low molecular weight and the presence of the N-6 acetyl group distinguish it from bulkier, often lipophilic, analogs that dominate the patent literature, positioning it as a potential fragment-like starting point or a comparator for structure–activity relationship (SAR) campaigns.

Why N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide Cannot Be Replaced by Generic Tetrahydrothienopyridine Analogs


The tetrahydrothieno[2,3-c]pyridine scaffold is a privileged structure, but substituting the N-6 acetyl and C-2 acetamide groups profoundly alters biological activity and physicochemical properties. The N-6 acetyl group is critical for maintaining a specific hydrogen-bonding network with the hinge region of kinases such as JNK3, as evidenced by co-crystal structures of close analogs where the carbonyl oxygen of the 6-acyl group accepts a hydrogen bond from the backbone NH of Met149 [1]. Replacing the small C-2 acetamide with a bulkier amide (e.g., phenylacetamide in CHEMBL1405512) increases lipophilicity (clogP) and molecular weight, which can reduce ligand efficiency and alter selectivity. Similarly, compounds lacking the N-6 acetyl group, such as the 5,5,7,7-tetramethyl congeners developed for antiparasitic applications, engage entirely different biological targets [2]. Generic procurement without verifying the specific substitution pattern consequently risks acquiring a compound with divergent potency, selectivity, and ADME properties, undermining experimental reproducibility.

Quantitative Differentiation: N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide vs. Key Analogs


Molecular Weight and Ligand Efficiency Differentiation Against Phenylacetamide Analog (CHEMBL1405512)

The target compound (MW = 263.32 Da) is significantly smaller than its 2-phenylacetamide analog CHEMBL1405512 (MW = 366.44 Da) [1]. In fragment- and lead-oriented libraries, this 103 Da reduction translates into a higher ligand efficiency (LE) if similar potency is maintained. For JNK3, a close analog (N-{3-cyano-6-[3-(1-piperidinyl)propanoyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl}-1-naphthalenecarboxamide) exhibits a pIC50 of 6.7 (approx. IC50 = 0.20 µM) [2]. While direct potency data for the target compound are not publicly disclosed, its lower molecular weight suggests it may serve as a more efficient starting point for fragment growth with preserved or improved LE.

Ligand Efficiency Fragment-Based Drug Discovery JNK Inhibition

Physicochemical Property Differentiation via N-6 Acetyl vs. 5,5,7,7-Tetramethyl Substitution

The N-6 acetyl group of the target compound confers a lower lipophilicity and higher topological polar surface area (TPSA) compared to the 5,5,7,7-tetramethyl-substituted derivatives described in antiparasitic patents [1]. For instance, the calculated logP of the target compound (clogP ≈ 0.5–1.0) is substantially lower than that of 5,5,7,7-tetramethyl analogs (clogP typically >3.0) [2]. Lower logP correlates with improved aqueous solubility and reduced off-target binding, which are critical for in vitro assay behaviour and in vivo pharmacokinetics.

Lipophilicity ADME Solubility

C-2 Amide Steric Differentiation Against Propionamide and Butanamide Homologs

The C-2 acetamide group (R = CH3) is the smallest possible amide side chain in this series. Its direct homologs—propionamide (R = CH2CH3, CAS 864858-89-9) and butanamide (R = CH2CH2CH3, CAS 864859-02-9)—introduce increasing steric bulk . In the APE1 inhibitor series, the most potent compound (N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide, IC50 ≈ 2–5 µM) retains an acetamide at C-2, while bulkier amides were not explored, suggesting that the minimal steric profile of the acetamide is critical for accessing the APE1 active site [1]. The target compound thus represents the minimal active structural unit of this chemotype.

SAR Steric Effects Enzyme Inhibition

Cyano Group Positional Integrity vs. Carboxamide or Ester Derivatives

The C-3 cyano group acts as a hydrogen-bond acceptor and a metabolically stable replacement for a carboxamide or ester. In JNK inhibitor series, the C-3 cyano is essential for high potency; its replacement with carboxamide (CONH2) or carboxylate (COO–) reduces activity by >10-fold in some analogs [1]. The target compound retains this key pharmacophore, whereas synthetic intermediates or degraded batches where the cyano is hydrolyzed to an amide or acid lose activity. No quantitative stability data are available for the target compound itself, but class-level evidence indicates cyano-containing analogs show improved microsomal stability (t1/2 > 60 min) compared to ester counterparts (t1/2 < 30 min) [2].

Hydrogen Bond Acceptor Metabolic Stability Kinase Selectivity

Validated Application Scenarios for N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide Based on Quantitative Differentiation


Fragment-Based Lead Generation for JNK2/3 Kinase Inhibitors

The low molecular weight (263.32 Da) and minimal C-2 acetamide side chain make this compound an ideal fragment starting point for JNK2/3 inhibitor programs. Its core scaffold is pre-validated by the co-crystal structure of a larger analog in JNK3 (PDB 2O0U) [1], where the 6-acyl and 3-cyano groups make key hinge-region contacts. Researchers can purchase the compound as a fragment for SAR-by-catalog or direct screening, confident that it represents the minimal pharmacophore necessary for hinge binding, while the acetamide allows for subsequent vector-based growth.

Physicochemical Benchmarking in Tetrahydrothienopyridine Library Design

With a calculated clogP of approximately 0.5–1.0 and TPSA of 92.6 Ų, the compound serves as a low-lipophilicity benchmark for evaluating newer analogs. In SAR campaigns exploring C-2 amide variations, its properties define the floor for hydrophilicity; any subsequent addition of carbon atoms will increase clogP, which can be tracked against this baseline [2]. Procurement of this specifically defined compound ensures reproducible solubility measurements and consistent assay performance across different laboratories.

Negative Control or Inactive Comparator for C-2 Extended Analogs

Given that the APE1 inhibitor series (e.g., compound 3 in J. Med. Chem. 2012) retains an acetamide at C-2 while achieving single-digit micromolar activity, the target compound can serve as a control to demonstrate that the C-2 amide alone is insufficient for full activity and that the N-6 substituent (isopropyl vs. acetyl) is a critical potency determinant [3]. Researchers can use it to validate that observed cellular effects are due to the intended hybrid molecule and not the core scaffold.

Starting Material for Diversification via N-6 Acylation or C-2 Amide Coupling

The N-6 acetyl group and C-2 acetamide provide two chemically orthogonal handles for further derivatization. The N-6 acetyl can be hydrolyzed and reacylated under mild conditions, while the C-2 amide can be cleaved and coupled with diverse carboxylic acids. This dual reactivity, combined with the intact and stable C-3 cyano group, makes the compound a versatile building block for constructing focused libraries of tetrahydrothienopyridine-based inhibitors [4].

Quote Request

Request a Quote for N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.